![molecular formula C8H12O2 B7968360 Bicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B7968360.png)
Bicyclo[4.1.0]heptane-2-carboxylic acid
Overview
Description
Bicyclo[4.1.0]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Amino Acids and Medicinal Chemistry Applications : The synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid was studied, highlighting its potential as a useful building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).
Polymer Science : The synthesis of fully alicyclic polyimides using 2,5(6)-Bis(aminomethyl)bicyclo[2.2.1]heptane was explored. This study demonstrates the applications of bicyclic compounds in creating soluble and flexible polymer films (Matsumoto, 2001).
Stereochemistry and Molecular Structure Analysis : Research on the synthesis and crystal structure of methionine analogues using bicyclo[2.2.1]heptane-2-carboxylic acid derivatives provides insights into stereochemistry and the influence of conformational restrictions on molecular structures (Glass et al., 1990).
Mass Spectrometry in Stereochemical Problems : The use of mass spectrometry to distinguish between stereoisomers of mono- and di-substituted norbornanes, including derivatives of bicyclo[2.2.1]heptane-2-carboxylic acid, showcases its utility in detailed stereochemical analysis (Curcuruto et al., 1991).
Organocatalysis : The catalytic potential of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in aldol reactions was assessed, demonstrating its higher selectivity compared to its monocyclic analogue, beta-proline. This study underlines the importance of the acid geometry in the reaction's enantioselectivity (Armstrong et al., 2009).
properties
IUPAC Name |
bicyclo[4.1.0]heptane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)6-3-1-2-5-4-7(5)6/h5-7H,1-4H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXHXEBIYOIZKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.1.0]heptane-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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